molecular formula C8H10N4O2S B2820108 N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea CAS No. 861211-26-9

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea

Cat. No.: B2820108
CAS No.: 861211-26-9
M. Wt: 226.25
InChI Key: KIAXMVNISLBKNN-UHFFFAOYSA-N
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Description

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea is a thiourea derivative featuring a pyrimidine backbone substituted with oxo and propionyl groups. The compound’s structure combines a heterocyclic pyrimidine ring with a thiourea moiety (-NH-CS-NH₂), which is known for its metal-chelating and bioactive properties.

Synthesis of such derivatives typically follows routes analogous to those described for related thiourea compounds. For example, cyclohexanecarboxamide thioureas (H2L1–H2L9) were synthesized via reaction of acyl chlorides with potassium thiocyanate, followed by condensation with primary amines . A similar approach may apply to the target compound, substituting the pyrimidinyl precursor.

Properties

IUPAC Name

(6-oxo-5-propanoyl-1H-pyrimidin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-2-5(13)4-3-10-8(11-6(4)14)12-7(9)15/h3H,2H2,1H3,(H4,9,10,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAXMVNISLBKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=C(NC1=O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea typically involves the reaction of 6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinylamine with thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1. Structural and Functional Comparison of Thiourea Derivatives
Compound Core Structure Key Functional Groups Notable Properties/Activities Reference
N-(6-oxo-5-propionyl-...thiourea Pyrimidinyl-thiourea Thiourea, oxo, propionyl Potential metal chelation; unreported bioactivity -
H2L1–H2L9 (Cyclohexanecarboxamide) Cyclohexane-thiourea Thiourea, carboxamide, aryl Metal ion extraction; antifungal
Compound 6a (Pyrimidine-thiadiazole) Pyrimidine-thiadiazole Thiadiazole, -CF₃ 65% inhibition vs. B. cinerea
Table 2. Electronic and Physicochemical Properties
Compound Solubility Electron Effects Bioactivity Hypothesis
N-(6-oxo-5-propionyl-...thiourea Moderate (polar groups) Strong electron-withdrawing Enhanced chelation; potential antifungal
H2L1–H2L9 Low (hydrophobic aryl) Variable (substituent-dependent) Selective metal binding
Compound 6a Low (CF₃, thiadiazole) Electron-deficient (CF₃) Membrane-targeted antifungal

Biological Activity

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms, efficacy, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to a class of thiourea derivatives known for their varied biological activities. The structure features a pyrimidine ring, which is crucial for its interaction with biological targets. The compound's molecular formula is C8_{8}H10_{10}N2_{2}O2_{2}S, and its molecular weight is approximately 186.24 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Thiourea derivatives have shown promising anticancer properties by targeting specific molecular pathways involved in tumorigenesis. For instance, studies indicate that compounds within this class can inhibit angiogenesis and alter cancer cell signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
  • Enzyme Inhibition : Research has highlighted the ability of thiourea derivatives to act as enzyme inhibitors. For example, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting cytokines such as IL-6 and TNF-α, which play pivotal roles in inflammatory responses .

Biological Activity Data

The following table summarizes key biological activities and their associated IC50_{50} values for this compound and related thiourea derivatives:

Activity IC50_{50} Value Reference
Anticancer (MCF-7 cells)3 - 14 µM
AChE Inhibition33.27 - 93.85 nM
BChE Inhibition105.9 - 412.5 nM
Anti-inflammatory (TNF-α inhibition)10 µg/mL

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer effects of various thiourea derivatives, this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The compound's mechanism involved inducing apoptosis and disrupting the cell cycle at the S phase .
  • Neuroprotective Potential : Another investigation into the neuroprotective effects of thiourea derivatives found that this compound effectively inhibited AChE activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Anti-inflammatory Action : A recent study highlighted the compound's ability to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent in conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea be optimized for improved yield and purity?

  • Methodology :

  • Use a multi-step approach involving condensation of substituted pyrimidinyl amines with isothiocyanates under controlled pH (6–7) and temperature (60–80°C) .
  • Solvent selection is critical: Dichloromethane (DCM) or dimethylformamide (DMF) enhances reaction efficiency, while cold ethanol aids in precipitation for purification .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. What analytical techniques confirm the structural integrity of this thiourea derivative?

  • Methodology :

  • NMR spectroscopy : Assign peaks for the thiourea (-NH-CS-NH-) moiety (δ 9.5–10.5 ppm) and pyrimidinyl protons (δ 6.5–8.5 ppm) .
  • FT-IR : Confirm the C=S stretch (1200–1250 cm⁻¹) and carbonyl (C=O) vibrations (1650–1700 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to validate stereochemistry .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Cytotoxicity assays : Use MTT or SRB tests across cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or HIV-1 reverse transcriptase via fluorescence-based assays .
  • Antimicrobial testing : Employ agar diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the propionyl group in bioactivity?

  • Methodology :

  • Synthesize analogs with varying acyl groups (e.g., acetyl, trifluoromethyl) and compare their binding affinities using surface plasmon resonance (SPR) .
  • Conduct molecular docking (e.g., AutoDock Vina) to map interactions between the propionyl group and target active sites (e.g., ATP-binding pockets) .
  • Validate SAR findings with in vivo pharmacokinetic studies to assess bioavailability and metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across cell lines or enzymatic assays?

  • Methodology :

  • Dose-response refinement : Test multiple concentrations (nM–μM range) to identify non-linear effects or off-target interactions .
  • Orthogonal assays : Cross-validate results using complementary methods (e.g., Western blot for apoptosis markers alongside cytotoxicity data) .
  • Cell-line profiling : Compare genetic backgrounds (e.g., p53 status) to contextualize differential responses .

Q. How can computational methods guide synthetic modifications for enhanced target binding?

  • Methodology :

  • Perform density functional theory (DFT) calculations to predict electronic effects of substituents on thiourea’s nucleophilicity .
  • Use molecular dynamics (MD) simulations to model ligand-protein stability over time (e.g., RMSD analysis) .
  • Integrate QSAR models to prioritize analogs with optimal logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What experimental designs address metabolic instability linked to the pyrimidinyl-thiourea scaffold?

  • Methodology :

  • Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify vulnerable sites (e.g., propionyl hydrolysis) .
  • Prodrug strategies : Introduce ester or amide prodrug moieties to enhance plasma half-life .

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